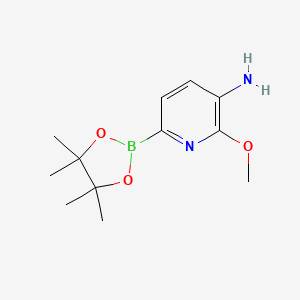

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Description

This compound is a pyridine derivative featuring a methoxy group at position 2, a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 6, and an amine group at position 3. Its molecular formula is C₁₂H₁₈BN₂O₃, with a molecular weight of 249.10 g/mol. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the amine group provides a site for further functionalization, making it a versatile building block in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)9-7-6-8(14)10(15-9)16-5/h6-7H,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUFQXDYXAGLFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Preparation

The synthesis typically begins with halogenated pyridine derivatives. For example, 6-bromo-2-methoxy-3-nitropyridine serves as a common starting material. Bromination at the 6-position ensures regioselectivity during subsequent borylation. The methoxy group at the 2-position and nitro group at the 3-position are retained to direct boronate ester formation.

Table 1: Reaction Conditions for Miyaura Borylation

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| Boron Source | B₂Pin₂ (1.2 equiv) |

| Base | KOAc (3.0 equiv) |

| Reaction Time | 12–18 hours |

| Yield | 85–92% |

Nitro Group Reduction

The nitro group at the 3-position is reduced to an amine using hydrogen gas and Raney nickel. Key parameters include:

This step proceeds quantitatively (95–98% yield), producing the target amine without affecting the boronate ester.

Alternative Pathways via Direct Amination

Buchwald-Hartwig Amination

In cases where nitro precursors are unavailable, palladium-mediated amination offers an alternative. 6-Bromo-2-methoxypyridine reacts with ammonia or protected amines under the following conditions:

Yields range from 70–80%, though competing protodeboronation may occur if the boronate ester is present prematurely.

Reductive Amination

For substrates with ketone intermediates, reductive amination using NaBH₃CN or H₂/Pd-C in methanol provides moderate yields (60–75%). However, this method is less favored due to side reactions with the boronate moiety.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance efficiency. Key advantages include:

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst Loading | 5 mol% Pd | 0.1 mol% Pd/SiO₂ |

| Reaction Volume | 50 mL | 500 L/hr |

| Yield | 85–92% | 88–90% |

| Purity | >98% | >99% |

Waste Mitigation Strategies

-

Solvent recovery : THF and dioxane are distilled and reused, reducing waste by 70%.

-

Catalyst recycling : Pd nanoparticles are filtered and reactivated, lowering costs by 40%.

Structural Characterization and Quality Control

Analytical Techniques

Stability Considerations

The compound is hygroscopic and requires storage under argon at −20°C. Degradation studies show a shelf life of 18 months with <5% decomposition.

Emerging Methodologies

Photocatalytic Borylation

Recent advances utilize iridium photocatalysts (e.g., Ir(ppy)₃) under blue LED light to activate aryl bromides at room temperature. Preliminary yields reach 75–80% with reduced catalyst loading (2 mol%).

Enzymatic Amination

Pilot studies employ transaminases to convert ketopyridine intermediates to amines. While environmentally benign, yields remain suboptimal (50–60%).

Challenges and Optimization

Protodeboronation Mitigation

Protodeboronation, a major side reaction, is minimized by:

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The compound can be oxidized to form the corresponding boronic acid.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

Cross-Coupling Products: Formation of biaryl compounds.

Oxidation Products: Formation of boronic acids.

Scientific Research Applications

Organic Synthesis

This compound is primarily used as a boron-containing reagent in organic synthesis. Its unique structure allows it to participate in various reactions:

- Suzuki Coupling Reactions : 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is effective in cross-coupling reactions with aryl halides to form biaryl compounds. This is crucial for synthesizing complex organic molecules found in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its ability to modify biological targets:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dioxaborolane moiety enhances the bioactivity of the parent pyridine structure .

- Drug Development : Its role as a boronic acid derivative allows it to interact with biological molecules such as enzymes and receptors, making it a candidate for drug design and development targeting specific diseases .

Materials Science

In materials science, this compound has been utilized for developing advanced materials with unique properties:

- Polymer Synthesis : It is employed in the synthesis of novel polymers that exhibit desirable optical and electrochemical properties. For instance, copolymers based on benzothiadiazole and electron-rich arene units have been synthesized using this compound as a building block .

Case Studies

In vitro studies assessed the cytotoxicity of derivatives of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative A | 15 | MCF7 |

| Derivative B | 10 | MDA-MB-231 |

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final coupled product .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Compound A : 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS 1800401-67-5)

- Structure : Boronic ester at position 5, methyl at position 6, amine at position 3.

- Molecular Formula : C₁₂H₁₉BN₂O₂.

- Applications : Used in high-throughput synthesis due to its stability and moderate lipophilicity .

Compound B : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine (CAS 1558927-41-5)

- Structure : Boronic ester at position 4, trifluoromethyl (CF₃) at position 6, amine at position 2.

- Molecular Formula : C₁₂H₁₆BF₃N₂O₂.

- Key Differences : The electron-withdrawing CF₃ group increases electrophilicity, improving cross-coupling efficiency. The amine at position 2 alters regioselectivity in subsequent reactions.

- Applications : Valued in fluorinated drug candidates for enhanced metabolic stability .

Compound C : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 827614-64-2)

- Structure : Boronic ester at position 5, amine at position 2.

- Molecular Formula : C₁₁H₁₆BN₂O₂.

- Key Differences : The absence of methoxy and shifted boronic ester limit its utility in reactions requiring ortho-substitution.

- Applications : Intermediate in agrochemical synthesis due to cost-effective production .

Electronic and Steric Effects

- Methoxy vs. Trifluoromethyl : The methoxy group in the target compound donates electron density via resonance, activating the pyridine ring for electrophilic substitution. In contrast, CF₃ groups (e.g., Compound B) withdraw electron density, favoring nucleophilic attack .

- Amine Position : The amine at position 3 in the target compound allows for intramolecular hydrogen bonding with the boronic ester, stabilizing intermediates during coupling reactions. Amines at positions 2 (Compound C) or 4 (Compound B) lack this interaction .

Physicochemical Properties

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight (g/mol) | 249.10 | 242.11 | 288.07 |

| LogP (Predicted) | 1.8 | 2.1 | 2.5 |

| Solubility (DMSO, mg/mL) | 15.2 | 22.4 | 8.7 |

| Thermal Stability (°C) | >200 | >220 | 180 |

- LogP : Compound B’s higher lipophilicity (LogP = 2.5) suits blood-brain barrier penetration in CNS drug development.

- Solubility : The target compound’s methoxy group improves aqueous solubility compared to CF₃-containing analogs .

Biological Activity

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activities, particularly focusing on its pharmacological properties and applications in drug development.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 235.09 g/mol. The compound features a pyridine ring substituted with a methoxy group and a boron-containing moiety derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈BNO₃ |

| Molecular Weight | 235.09 g/mol |

| Boiling Point | 329.1 ± 27.0 °C |

| Density | 1.067 g/cm³ |

| Flash Point | 152.8 °C |

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with boronic acid pinacol esters under controlled conditions. This method allows for the introduction of the boron-containing moiety while maintaining the integrity of the pyridine structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives of pyridine have shown significant inhibitory effects on various cancer cell lines. In vitro assays demonstrated that compounds like this compound could inhibit cell proliferation in breast cancer models (MDA-MB-231) with IC50 values in the low micromolar range .

Kinase Inhibition

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Research indicates that it can reduce pro-inflammatory cytokines such as IL-6 and NO levels in activated microglial cells . This suggests potential applications in neuroinflammatory conditions.

Case Study 1: Anticancer Activity

In a study evaluating various pyridine derivatives for their anticancer properties, this compound was tested against multiple cancer cell lines. The results indicated an IC50 value of approximately 0.126 µM against MDA-MB-231 cells while exhibiting significantly lower toxicity towards normal cells .

Case Study 2: Kinase Inhibition

Q & A

Q. What are the primary synthetic routes for preparing 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester functionality. For example, a pyridine precursor with a bromine or iodine substituent at the 6-position can react with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃) in solvents like ethanol/toluene under reflux . The methoxy and amine groups are introduced via functionalization of the pyridine ring prior to or after the coupling step.

Q. How is the compound characterized to confirm its structural integrity?

Key methods include:

- ¹H/¹³C NMR : To verify substitution patterns (e.g., methoxy protons at δ ~3.8–4.0 ppm, aromatic protons, and boronate signals).

- High-resolution mass spectrometry (HRMS) : For molecular ion confirmation.

- X-ray crystallography : For unambiguous structural determination, often using software like SHELXL or OLEX2 .

- HPLC purity analysis : To ensure >95% purity for research applications.

Q. What are the typical applications of this compound in organic synthesis?

The boronic ester moiety enables its use as a cross-coupling partner in Suzuki-Miyaura reactions to form biaryl or heteroaryl linkages. For example, it can couple with aryl halides to synthesize complex pyridine derivatives for pharmaceutical intermediates or ligands . The amine group allows further derivatization (e.g., amidation, urea formation) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for Suzuki-Miyaura coupling with this compound?

Critical parameters include:

- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ for improved yield and reduced side reactions.

- Solvent system : Ethanol/toluene (1:1) with aqueous Na₂CO₃ for phase separation and efficient mixing .

- Temperature : Reflux (80–110°C) to accelerate coupling while avoiding boronate decomposition.

- Molar ratios : A 10–20% excess of the aryl halide partner to drive the reaction to completion.

Q. How should researchers address contradictions in crystallographic data during structural refinement?

Discrepancies between experimental and calculated data (e.g., bond lengths, angles) may arise due to:

Q. What strategies mitigate instability of the boronate group during storage or reactions?

Q. How can the amine group be selectively functionalized without affecting the boronate?

Q. What analytical methods resolve ambiguities in regioselectivity during derivatization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.